5-Isothiazoleacetic acid
Overview
Description
5-Isothiazoleacetic acid is a derivative of isothiazole . Isothiazoles are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
Molecular Structure Analysis
Isothiazoles, including this compound, have unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . The ring structure of isothiazole is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazoles undergo a wide range of selective transformations involving the isothiazole heterocycle . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule like this compound can be influenced by its molecular structure. Factors such as shape, hydrophobicity, hydrogen bonding, and charge distribution can affect properties like solubility and permeability .Scientific Research Applications
Synthesis and Chemical Reactions
5-Isothiazoleacetic acid is involved in various chemical reactions, contributing to the synthesis of diverse compounds. Rzhevskii et al. (2012) studied the reactions of triazolethiones with haloacetic acids, demonstrating the potential of isothiazole derivatives in regiospecific cyclocondensation processes (Rzhevskii et al., 2012). Additionally, Veretennikov and Pavlov (2013) explored the reaction of 2-aminothiazoles with ethyl acetoacetate, leading to the formation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, indicating the versatility of isothiazole compounds in synthesizing pyrimidin-5-one derivatives (Veretennikov & Pavlov, 2013).
Biological and Pharmacological Potential
Some derivatives of isothiazoles demonstrate notable biological activities. Konstantinova et al. (2009) reported the synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, showing their effectiveness against various bacterial and fungal strains, as well as their antitumor potential on human cell lines (Konstantinova et al., 2009). Moreover, Lipnicka et al. (2009) synthesized derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters, revealing their differential and dose-dependent immunoregulatory properties in vitro (Lipnicka et al., 2009).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of isothiazoles, such as triazole derivatives, have been studied for their potential in corrosion inhibition. For example, Hassan et al. (2007) investigated triazole derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution, showing significant inhibition efficiency, which indicates the potential of isothiazole derivatives in industrial applications (Hassan et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions such as ph and temperature .
Future Directions
The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . Future research may focus on further understanding the synthesis, reactivity, and potential applications of isothiazole derivatives .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(1,2-thiazol-5-yl)acetic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interactions with biomolecules.
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPJCLOAXMYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-84-8 | |
Record name | 2-(1,2-thiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.